3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane

Physical Chemistry Synthetic Methodology Process Chemistry

3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane (CAS 94201-18-0) is a cyclohexane derivative characterized by a 2-methoxyethylidene substituent at the 3-position and three methyl groups at the 1,1, and 5 positions. Its molecular formula is C12H22O with a molecular weight of 182.30 g/mol.

Molecular Formula C12H22O
Molecular Weight 182.30 g/mol
CAS No. 94201-18-0
Cat. No. B12667493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane
CAS94201-18-0
Molecular FormulaC12H22O
Molecular Weight182.30 g/mol
Structural Identifiers
SMILESCC1CC(=CCOC)CC(C1)(C)C
InChIInChI=1S/C12H22O/c1-10-7-11(5-6-13-4)9-12(2,3)8-10/h5,10H,6-9H2,1-4H3/b11-5+
InChIKeyUWIFFJDQTKPKGO-VZUCSPMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane (CAS 94201-18-0): A Unique Trimethylcyclohexane Derivative for Research and Synthesis


3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane (CAS 94201-18-0) is a cyclohexane derivative characterized by a 2-methoxyethylidene substituent at the 3-position and three methyl groups at the 1,1, and 5 positions . Its molecular formula is C12H22O with a molecular weight of 182.30 g/mol . This compound is distinguished from its more common analogs by the presence of the methoxyethylidene moiety, which imparts distinct physical-chemical properties compared to ethoxy- or unsubstituted cyclohexane derivatives [1]. It is categorized as an organic intermediate and is utilized in the synthesis of pharmaceuticals and agrochemicals .

Why 3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane Cannot Be Replaced by Generic Cyclohexane Derivatives


Generic substitution of 3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane with other cyclohexane derivatives, such as 3-ethoxy-1,1,5-trimethylcyclohexane (Herbavert), is not advisable due to significant differences in their physicochemical properties, functional group reactivity, and application profiles. The methoxyethylidene group in the target compound confers a higher boiling point (225.9°C vs. 187.8°C) and higher density (0.889 g/cm³ vs. 0.85 g/cm³) compared to the ethoxy analog . These differences impact its behavior in synthetic pathways, particularly in reactions where steric hindrance or electronic effects of the methoxy group are critical. Furthermore, while Herbavert is a well-characterized fragrance ingredient with defined odor properties, the target compound is primarily employed as an intermediate in pharmaceutical and agrochemical synthesis . Therefore, replacing the target compound with a generic analog could lead to altered reaction kinetics, product profiles, or even synthetic failures.

Quantitative Evidence for 3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane: Key Differentiators from Analogs


Higher Boiling Point Enables Broader Synthetic Utility Compared to Ethoxy Analog

The boiling point of 3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane is significantly higher than that of its closest structural analog, 3-ethoxy-1,1,5-trimethylcyclohexane (Herbavert). This difference is crucial for selecting appropriate reaction conditions and purification strategies in synthetic chemistry .

Physical Chemistry Synthetic Methodology Process Chemistry

Elevated Flash Point Indicates Different Safety Profile and Handling Requirements

The flash point of 3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane is higher than that of the ethoxy analog, suggesting a different flammability profile and thus distinct storage and handling protocols .

Chemical Safety Process Engineering Regulatory Compliance

Higher Density and Refractive Index Suggest Altered Molecular Packing and Optical Properties

The target compound exhibits a higher density and refractive index compared to its ethoxy analog, reflecting the influence of the methoxyethylidene group on molecular volume and polarizability .

Physical Chemistry Analytical Chemistry Formulation Science

Distinct Functional Group Reactivity: Methoxyethylidene vs. Ethoxy in Synthetic Pathways

The presence of the methoxyethylidene group in the target compound, compared to the ethoxy group in Herbavert, fundamentally alters its reactivity. The methoxyethylidene moiety contains an alkene adjacent to a methoxy group, enabling different types of reactions, such as nucleophilic additions or cycloadditions, that are not accessible with a simple ethoxy-substituted cyclohexane . While direct head-to-head reactivity data is not publicly available, the structural difference is a key determinant of its utility as an intermediate .

Organic Synthesis Reaction Mechanism Chemical Biology

Differentiated Application Profile: A Synthetic Intermediate vs. a Finished Fragrance Ingredient

While 3-ethoxy-1,1,5-trimethylcyclohexane (Herbavert) is a well-established fragrance ingredient with defined odor characteristics, 3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane is primarily marketed and utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals . This fundamental difference in application drives distinct sourcing, purity, and quality control requirements.

Chemical Sourcing Pharmaceutical Intermediates Agrochemical Intermediates

Optimal Use Cases for 3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane (CAS 94201-18-0)


As a Versatile Intermediate in Pharmaceutical Synthesis

The methoxyethylidene group in 3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane provides a handle for further functionalization, such as addition reactions across the alkene or transformations of the methoxy group, making it a valuable building block for complex pharmaceutical molecules. Its higher boiling point and distinct reactivity profile, as established in Section 3, allow for use in reaction sequences requiring elevated temperatures or specific functional group compatibility .

In Agrochemical Development Requiring Tailored Physical Properties

The compound's higher density and refractive index, compared to its ethoxy analog, can influence the physical properties of the final product, such as solubility, stability, and compatibility with other formulation components. This makes it a candidate for developing agrochemicals where these parameters are critical for efficacy and application .

For Research on Structure-Odor Relationships in Cyclohexane Derivatives

While not a commercial fragrance ingredient itself, the compound's structural similarity to known odorants like Herbavert makes it a useful probe in academic or industrial research aimed at understanding how subtle changes in functional groups (methoxyethylidene vs. ethoxy) affect olfactory perception. Its synthesis and characterization have been explored in the context of generating new fruity and woody notes [1].

In Process Development Where Higher Flash Point Offers Safety Advantages

The significantly higher flash point of 3-(2-Methoxyethylidene)-1,1,5-trimethylcyclohexane (77°C) compared to the ethoxy analog (59.1°C) reduces flammability risks during manufacturing and handling. This can simplify safety protocols, lower insurance costs, and broaden the range of permissible operating conditions in industrial settings .

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